molecular formula C9H13BN2O2S B1421132 3-(3-Ethylthioureido)phenylboronic acid CAS No. 1072946-06-5

3-(3-Ethylthioureido)phenylboronic acid

Cat. No. B1421132
M. Wt: 224.09 g/mol
InChI Key: XBGBWHPPZYSGNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Ethylthioureido)phenylboronic acid is a chemical compound with the molecular formula C9H13BN2O2S . It has a molecular weight of 224.09 g/mol . This compound is used for research purposes .


Molecular Structure Analysis

The InChI code for 3-(3-Ethylthioureido)phenylboronic acid is 1S/C9H13BN2O2S/c1-2-11-9(15)12-8-5-3-4-7(6-8)10(13)14/h3-6,13-14H,2H2,1H3,(H2,11,12,15) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

3-(3-Ethylthioureido)phenylboronic acid has a molecular weight of 224.09 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

Catalytic Applications

Phenylboronic acid, a non-toxic compound, has been used as a catalyst in the efficient, rapid, and one-pot three-component synthesis of tetrahydrobenzo[b]pyrans. This process offers benefits such as operational simplicity, shorter reaction times, higher yields, and minimal environmental pollution (Nemouchi, Boulcina, Carboni, & Debache, 2012).

Bio-Applications and Sensing

  • Phenylboronic acid derivatives have been extensively explored in bio-applications, particularly for diagnostic and therapeutic uses. These derivatives form reversible complexes with polyols such as sugars and diols, enabling their use in drug delivery systems and biosensors (Lan & Guo, 2019).
  • The enzyme-free glucose sensing at physiological conditions has been achieved using phenylboronic acid derivatives, exemplified by the synthesis of a new monomer, 3,4-ethylenedioxythiophene bearing a fluoro-containing phenylboronic acid (EDOT-FPBA) (Bao, Hai, Layue, Yang, Yushuang, Goda, & Liu, 2021).

Nanomaterials and Drug Delivery

  • Phenylboronic acid-modified polymeric nanomaterials have demonstrated significant potential in advanced bio-applications. They have been employed in the development of nanoplatforms for lysosome acidity-responsive gene/drug co-delivery, showcasing enhanced cellular transport and gene transfection (Jia, Zhang, Wang, Yang, Chen, Chen, Zhao, Zhuo, Feng, & Zhang, 2015).
  • Phenylboronic acid-decorated nanoparticles have been prepared for targeted tumor drug delivery. These nanoparticles have shown increased tumor accumulation and enhanced antitumor effects, improving the efficacy of the drug delivery process (Wang, Wei, Cheng, Wang, & Tang, 2016).

Molecular and Structural Studies

  • Phenylboronic acid compounds have been studied in molecular and structural contexts, providing insights into their conformational, vibrational, electronic properties, and interactions with proteins, which are critical for developing new materials and drug molecules (Tanış, Kurt, Yalçın, & Ercan, 2020).

Additional Applications

  • Phenylboronic acids have found various applications in different fields, such as in the synthesis of boronic esters and their use in carbohydrate chemistry for the synthesis of specifically substituted or oxidized sugar derivatives (Ferrier, 1972).

Safety And Hazards

The safety data sheet (SDS) for 3-(3-Ethylthioureido)phenylboronic acid indicates that it is for research use only and not for human or veterinary use . For more detailed safety information, it is recommended to refer to the SDS provided by the manufacturer .

properties

IUPAC Name

[3-(ethylcarbamothioylamino)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BN2O2S/c1-2-11-9(15)12-8-5-3-4-7(6-8)10(13)14/h3-6,13-14H,2H2,1H3,(H2,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGBWHPPZYSGNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)NC(=S)NCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674386
Record name {3-[(Ethylcarbamothioyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Ethylthioureido)phenylboronic acid

CAS RN

1072946-06-5
Record name B-[3-[[(Ethylamino)thioxomethyl]amino]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072946-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(Ethylcarbamothioyl)amino]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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